molecular formula C13H10BrClN2O2 B238659 3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide

3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide

Cat. No. B238659
M. Wt: 341.59 g/mol
InChI Key: LVMFYFQGHFZRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the family of amides. It is a white to off-white powder, and its molecular formula is C13H10BrClN2O2. This compound is widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerases and histone deacetylases, which are involved in DNA replication and gene expression, respectively. This inhibition leads to the disruption of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest, which is a process that prevents cancer cells from dividing and growing. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, this compound has been reported to modulate the immune system, which plays a critical role in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide in lab experiments is its high potency and selectivity. It has been reported to have a low toxicity profile, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide. One of the potential applications of this compound is in the development of new anticancer drugs. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Additionally, this compound has the potential to be used in combination with other anticancer agents to enhance their efficacy. Finally, more research is needed to explore the potential therapeutic applications of this compound in other diseases, such as inflammatory and infectious diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in cancer, inflammation, and infectious diseases. Its synthesis method is well-established, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand its therapeutic potential and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoyl chloride with 5-chloro-2-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been reported in the literature, and it yields the desired compound in good yield and purity.

Scientific Research Applications

3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, anti-inflammatory, and antimicrobial properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis, which is a programmed cell death mechanism, in cancer cells.

properties

Molecular Formula

C13H10BrClN2O2

Molecular Weight

341.59 g/mol

IUPAC Name

3-bromo-N-(5-chloropyridin-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C13H10BrClN2O2/c1-19-11-4-2-8(6-10(11)14)13(18)17-12-5-3-9(15)7-16-12/h2-7H,1H3,(H,16,17,18)

InChI Key

LVMFYFQGHFZRJN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)Br

Origin of Product

United States

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